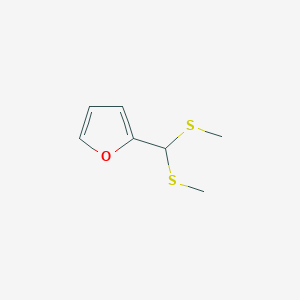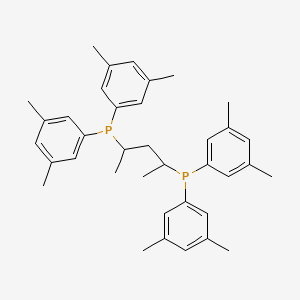
4-Bis(3,5-dimethylphenyl)phosphanylpentan-2-yl-bis(3,5-dimethylphenyl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4R)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) is a chiral diphosphine ligand widely used in asymmetric synthesis and catalysis. This compound is known for its high enantioselectivity and efficiency in various chemical reactions, making it a valuable tool in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) typically involves the use of a CuCl catalyst in combination with the biphosphine ligand and a base such as potassium tert-butoxide (KOtBu). The reaction conditions are optimized to achieve high enantioselectivity (95%) and yield (81%) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using transition metal-catalyzed reactions. The scalability of these reactions allows for the efficient production of the compound for various applications.
化学反応の分析
Types of Reactions
(2R,4R)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) undergoes several types of reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, often facilitated by its phosphine groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Bases: Such as potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions can produce various reduced forms of the compound.
科学的研究の応用
(2R,4R)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) has a wide range of scientific research applications, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis, particularly in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and the development of new biocatalysts.
Medicine: Investigated for its potential in drug synthesis and the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and advanced materials.
作用機序
The mechanism of action of (2R,4R)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) involves its role as a ligand in transition metal-catalyzed reactions. The compound coordinates with metal centers, facilitating the formation of reactive intermediates and promoting enantioselective transformations. The molecular targets and pathways involved depend on the specific reaction and metal catalyst used.
類似化合物との比較
Similar Compounds
- (SP,S P)-1,1-Bis(bis(4-methoxy-3,5-dimethylphenyl)phosphino)-2,2-bis®-α-(dimethylamino)benzyl ferrocene
- ®-1,1-Bis(bis(4-methoxy-3,5-dimethylphenyl)phosphino)-2,2-bis®-α-(dimethylamino)benzyl ferrocene
Uniqueness
(2R,4R)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) is unique due to its high enantioselectivity and efficiency in catalysis. Compared to similar compounds, it offers superior performance in certain asymmetric synthesis reactions, making it a preferred choice for researchers and industrial applications.
特性
分子式 |
C37H46P2 |
|---|---|
分子量 |
552.7 g/mol |
IUPAC名 |
4-bis(3,5-dimethylphenyl)phosphanylpentan-2-yl-bis(3,5-dimethylphenyl)phosphane |
InChI |
InChI=1S/C37H46P2/c1-24-11-25(2)16-34(15-24)38(35-17-26(3)12-27(4)18-35)32(9)23-33(10)39(36-19-28(5)13-29(6)20-36)37-21-30(7)14-31(8)22-37/h11-22,32-33H,23H2,1-10H3 |
InChIキー |
BQUNSIYVDVZZEA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)CC(C)P(C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene;(5S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13822474.png)
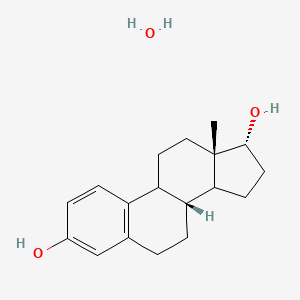
![(5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-(4-methoxyphenyl)imino-3-methyl-1,3-thiazolidin-4-one](/img/structure/B13822481.png)
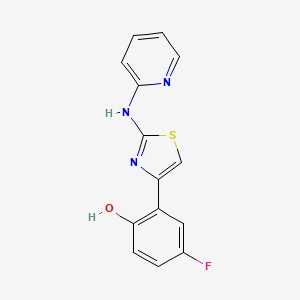

![1-[[(Z)-(5-bromoindol-3-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B13822514.png)
![Bis[2-(2-hydroxymethylethoxy)methylethyl]phosphonate](/img/structure/B13822519.png)

![(2Z)-2-[(2E)-(3-bromobenzylidene)hydrazinylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B13822532.png)
![2,6,17,20,23-pentaoxapentacyclo[22.8.0.07,16.09,14.026,31]dotriacontane](/img/structure/B13822537.png)
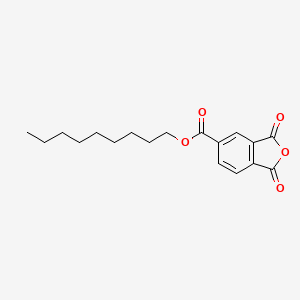
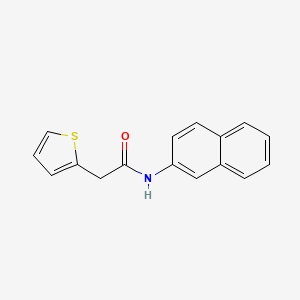
![5-Azatricyclo[5.1.0.0~2,4~]octa-1,4,6-triene](/img/structure/B13822558.png)
